3-Fluoro-4-methyl-5-nitrobenzoic acid
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Overview
Description
3-Fluoro-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring
Mechanism of Action
Target of Action
It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors . These targets play crucial roles in the functioning of the nervous system and in the fight against mycobacterial infections.
Mode of Action
It is known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
Given its use in the synthesis of benzimidazoles and cholinesterase inhibitors , it can be inferred that it may influence pathways related to mycobacterial infections and cholinergic signaling.
Result of Action
Given its use in the synthesis of benzimidazoles and cholinesterase inhibitors , it can be inferred that it may have antimycobacterial effects and may influence cholinergic signaling.
Biochemical Analysis
Biochemical Properties
The nitro group (−NO2) in these compounds can form resonance structures, contributing to their reactivity .
Cellular Effects
Nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nitro compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
The synthesis of 3-Fluoro-4-methyl-5-nitrobenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-fluoro-4-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the formation of by-products. Another approach involves the fluorination of 4-methyl-5-nitrobenzoic acid using a suitable fluorinating agent such as Selectfluor . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
3-Fluoro-4-methyl-5-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
3-Fluoro-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds, such as:
3-Fluoro-4-nitrobenzoic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
4-Fluoro-3-nitrobenzoic acid: The position of the fluorine and nitro groups is reversed, leading to different chemical behavior.
3-Fluoro-5-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its electronic properties.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
3-fluoro-4-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWRQKRMZXTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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